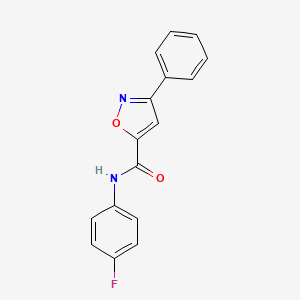

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEYUUJPPYMVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form N-(4-fluorophenyl)benzamide. This intermediate is then subjected to cyclization with glyoxylic acid and ammonium acetate to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

The compound has demonstrated significant biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs), which are important targets in cancer therapy. In various studies, derivatives of oxazole compounds have shown selective inhibition against specific isoforms of hCA, such as hCA IX and hCA II, at nanomolar concentrations. For instance, compounds exhibiting IC values in the range of picomolar to sub-nanomolar have been linked to anticancer effects, emphasizing their potential as therapeutic agents in oncology .

Anticancer Properties

Recent research has indicated that N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide and its derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that certain derivatives can achieve percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types, including ovarian and lung cancers. These findings suggest that the compound may disrupt the cellular machinery involved in DNA replication, leading to cell cycle arrest .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways. The compound's broad-spectrum activity suggests its potential utility in treating infections caused by resistant strains .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for the development of effective therapeutic agents. For instance, some compounds have shown high bioavailability and low clearance rates in animal models, which are desirable traits for drug candidates .

Case Study 1: Inhibition of Carbonic Anhydrases

A series of oxazole derivatives were synthesized and evaluated for their inhibitory effects on hCA IX and hCA II. The most potent compounds exhibited IC values below 100 nM against these targets. These results were corroborated by molecular docking studies that elucidated the binding interactions between the compounds and the active sites of the enzymes .

Case Study 2: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., MCF-7 and A549), several oxazole derivatives demonstrated significant cytotoxicity with IC values ranging from 0.65 to 2.41 µM. Flow cytometry analysis revealed that these compounds induced G0-G1 phase arrest in treated cells, suggesting a mechanism related to cell cycle disruption .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

- This suggests that the 4-fluorophenyl group in the target compound may provide optimal balance between electronic effects and steric bulk, similar to other halogenated analogs .

- Fluorophenyl in Enzyme Inhibition : Fluorophenyl groups are recurrent in enzyme inhibitors, as seen in KFase inhibitors like 3-(4-fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid (binding affinity: -8.7 kcal/mol). The electron-withdrawing nature of fluorine likely enhances binding interactions in enzymatic pockets .

Heterocyclic Core Modifications

- 1,2,4-Oxadiazole vs. 1,2-Oxazole : SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) demonstrates >70% reduction in xL3 motility, attributed to its 1,2,4-oxadiazole ring. The 1,2-oxazole in the target compound may offer greater metabolic stability compared to oxadiazoles, which are prone to hydrolysis .

Functional Group Variations

- N-Substituent Modifications : Nesolicaftor (N-(trans-3-{5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl}cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide) replaces the 4-fluorophenyl group with a bulky oxadiazole-cyclobutyl substituent, enabling CFTR modulation. This highlights how N-substituent bulkiness and hydrogen-bonding capacity (e.g., hydroxyl groups) can redirect biological targets .

- Methoxy and Nitro Groups : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide introduces electron-withdrawing nitro and methyl groups, which may alter electronic distribution and solubility compared to the target compound’s fluorine substituent .

Data Table: Key Structural Analogs and Properties

Research Findings and Implications

- Metabolic Stability : The instability of 4,5-dihydroisoxazol-5-carboxamide derivatives in plasma () underscores the need for structural optimization (e.g., fully aromatic oxazole cores) to improve pharmacokinetic profiles.

- Synthetic Accessibility : Halogenated phenyl groups (e.g., 4-fluorophenyl) are synthetically tractable and widely used in medicinal chemistry, as evidenced by diverse analogs in screening libraries .

Biological Activity

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

1. Immunomodulatory Effects

Research indicates that oxazole derivatives, including this compound, exhibit notable immunomodulatory properties. A study highlighted that similar compounds can inhibit the humoral immune response and modulate cytokine production. Specifically, compounds in this class have been shown to influence the proliferation of lymphocytes and alter the production of pro-inflammatory cytokines such as TNFα and IL-10 .

Table 1: Immunomodulatory Effects of Oxazole Derivatives

| Compound | Effect | Mechanism |

|---|---|---|

| This compound | Inhibits humoral immune response | Suppression of TNFα production |

| 5-amino-3-methyl-N-(4-methylphenyl)methyl-1,2-oxazole-4-carboxamide | Inhibits lymphocyte proliferation | Modulation of IL-17F and TLR4 levels |

| 5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide | Enhances antibacterial activity | Regulation of immune cell subsets |

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungi. Its activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within these organisms .

Table 2: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

3. Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human neuroblastoma and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth .

Case Study: Neuroblastoma Inhibition

In a study investigating its effects on neuroblastoma SH-SY5Y cells, this compound exhibited an IC50 value of 0.025 µM, indicating potent inhibitory activity against this cancer type. Further analysis revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-xL.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine enhances its potency by improving binding affinity to biological targets. Modifications to the phenyl rings have also been shown to significantly affect its immunomodulatory and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves cyclocondensation of precursor carboxamides with hydroxylamine derivatives under acidic or basic conditions. For example, coupling 3-phenyl-1,2-oxazole-5-carbonyl chloride with 4-fluoroaniline in anhydrous dichloromethane with triethylamine as a base achieves the target compound. Key parameters include temperature control (0–5°C for exothermic steps), solvent purity, and stoichiometric ratios to minimize byproducts like unreacted intermediates .

- Critical Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and fluorophenyl group (¹⁹F NMR: δ -115 to -120 ppm) .

- Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) validates the molecular formula (C₁₆H₁₁FN₂O₂) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What in vitro assays are typically employed to assess the antimicrobial or anticancer potential of this compound?

- Methodology :

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl group in bioactivity?

- Methodology :

- Analog Synthesis : Replace the 4-fluorophenyl group with non-halogenated (e.g., phenyl) or other halogenated (e.g., 4-chlorophenyl) variants.

- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition).

- Computational Analysis : Molecular docking (AutoDock Vina) to assess interactions with binding pockets (e.g., EGFR kinase domain) .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Purity Validation : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required for reproducibility) .

- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and adhere to standardized protocols (e.g., OECD guidelines).

- Data Normalization : Adjust for solvent effects (e.g., DMSO concentration ≤1%) and cell line passage number .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Methodology :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with active sites (e.g., COX-2 or PARP enzymes).

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Q. What approaches optimize metabolic stability and pharmacokinetic properties of this compound?

- Methodology :

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce lipophilicity (target LogP < 3).

- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability.

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.